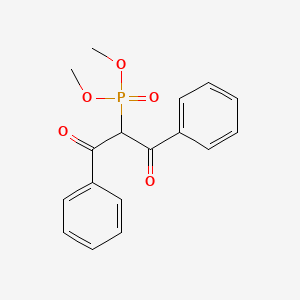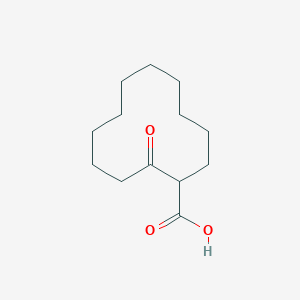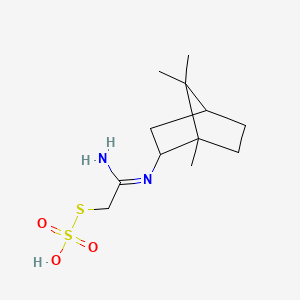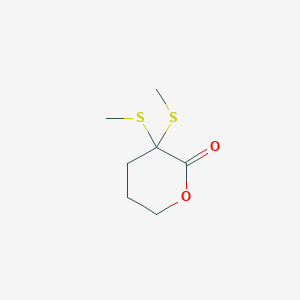![molecular formula C16H19N3O3S B14357921 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide CAS No. 90233-93-5](/img/structure/B14357921.png)
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylsulfamoyl group attached to an amino group, which is further connected to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in a microreactor system to optimize the reaction kinetics and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactor systems to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
科学研究应用
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
- 4-{[(Dimethylsulfamoyl)amino]methyl}-N-ethylbenzamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific structural features, such as the presence of both dimethylsulfamoyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
90233-93-5 |
|---|---|
分子式 |
C16H19N3O3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-(dimethylsulfamoylamino)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-8-14(9-5-12)17-16(20)13-6-10-15(11-7-13)18-23(21,22)19(2)3/h4-11,18H,1-3H3,(H,17,20) |
InChI 键 |
KKEDEAVGTTUAAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


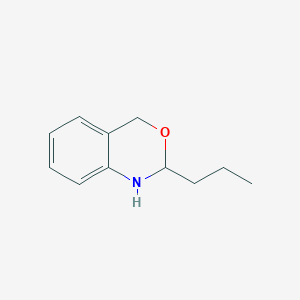
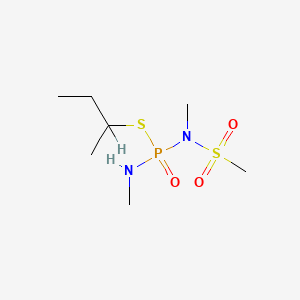
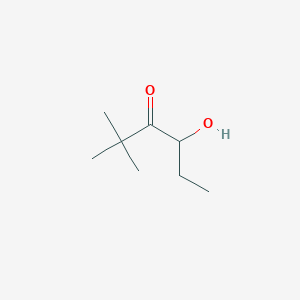
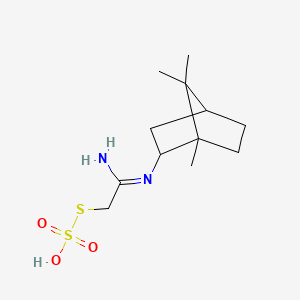


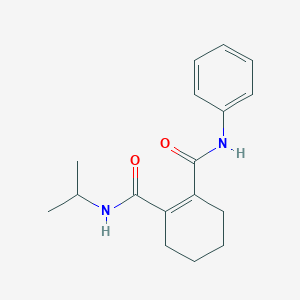
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
